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molecular formula C9H12N2O3 B1220663 5-Nitro-2-propoxyaniline CAS No. 553-79-7

5-Nitro-2-propoxyaniline

Cat. No. B1220663
M. Wt: 196.2 g/mol
InChI Key: RXQCEGOUSFBKPI-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

4-Propoxybenzene-1,3-diamine (D-5) was synthesized following the general scheme above starting from 5-nitro-2-propoxy-phenylamine. Yield (79%). HPLC ret. time 0.54 min, 10-99% CH3CN, 5 min run; ESI-MS 167.5 m/z (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:11][CH2:12][CH2:13][CH3:14])=[C:8]([NH2:10])[CH:9]=1)([O-])=O>CC#N>[CH2:12]([O:11][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][C:8]=1[NH2:10])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)N)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield (79%)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(C=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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